Methyl 3-(aminomethyl)-tetrahydro-2h-pyran-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)-tetrahydro-2h-pyran-3-carboxylate typically involves the reaction of tetrahydropyran derivatives with aminomethylating agents.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection steps to ensure the stability of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of methanol/trimethylchlorosilane at room temperature has been shown to be an efficient method for esterification .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(aminomethyl)-tetrahydro-2h-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(aminomethyl)-tetrahydro-2h-pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-tetrahydro-2h-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The carboxylate ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways .
Comparison with Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Known for its antiviral properties.
Pyridazine and Pyridazinone Derivatives: These compounds exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness: Methyl 3-(aminomethyl)-tetrahydro-2h-pyran-3-carboxylate is unique due to its specific structure, which combines a tetrahydropyran ring with an aminomethyl and carboxylate ester group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields of research.
Biological Activity
Methyl 3-(aminomethyl)-tetrahydro-2H-pyran-3-carboxylate is a compound of interest due to its diverse biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a tetrahydropyran ring, which is known for its role in various pharmacological activities. The presence of an amino group enhances its potential interactions with biological targets.
Biological Activities
1. Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrahydropyran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|---|
Compound A | Streptococcus pneumoniae | 20 | 3 |
Compound B | Escherichia coli | 21 | 3 |
Compound C | Bacillus cereus | 19 | 3 |
This table summarizes the antibacterial activities observed in various studies, highlighting the efficacy of these compounds against common pathogens .
2. Antiviral Activity
This compound has also been evaluated for antiviral properties. In vitro studies have demonstrated that similar compounds can inhibit viral replication. For example, modifications to the tetrahydropyran structure have resulted in compounds with significant inhibitory effects on human adenovirus (HAdV) replication, showcasing their potential as antiviral agents .
3. Antitumor Activity
Compounds within this chemical class have shown promise in cancer research. Studies indicate that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. Research focusing on structure-activity relationships has identified key modifications that enhance antitumor efficacy .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of tetrahydropyran derivatives revealed that modifications to the amino group significantly impacted their antibacterial activity. Compounds with longer alkyl chains exhibited increased inhibition against both Gram-positive and Gram-negative bacteria, indicating that structural variations can optimize antimicrobial efficacy.
Case Study 2: Antiviral Mechanism Investigation
Another investigation into the antiviral properties of tetrahydropyran derivatives highlighted their mechanism of action against HAdV. The study demonstrated that these compounds could prevent viral escape from endosomes, thereby inhibiting viral replication at early stages of infection .
Properties
IUPAC Name |
methyl 3-(aminomethyl)oxane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-7(10)8(5-9)3-2-4-12-6-8/h2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMJVOQYLKGHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCOC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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